molecular formula C42H80NO8P B6596549 1,2-Diacyl-sn-glycero-3-phosphocholine CAS No. 97281-47-5

1,2-Diacyl-sn-glycero-3-phosphocholine

Cat. No.: B6596549
CAS No.: 97281-47-5
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-UHFFFAOYSA-N
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Description

A complex mixture of phospholipids, glycolipids, triglycerides, phosphatidylcholines, phosphatidylethanolamines, and phosphatidylinositols.
Lecithin is a phospholipid with a polar choline found in phosphoester linkage to diacylglycerol.
A complex mixture of PHOSPHOLIPIDS;  GLYCOLIPIDS;  and TRIGLYCERIDES;  with substantial amounts of PHOSPHATIDYLCHOLINES;  PHOSPHATIDYLETHANOLAMINES;  and PHOSPHATIDYLINOSITOLS, which are sometimes loosely termed as 1,2-diacyl-3-phosphocholines. Lecithin is a component of the CELL MEMBRANE and commercially extracted from SOYBEANS and EGG YOLK. The emulsifying and surfactant properties are useful in FOOD ADDITIVES and for forming organogels (GELS).

Mechanism of Action

Target of Action

L-alpha-Lecithin, also known as 1-hexadecanoyl-2-(9E,12E-octadecadienoyl)-sn-glycero-3-phosphocholine, is a major component of cell and organelle membranes . It plays a vital role in numerous physiological processes including signal transduction, DNA and histone methylation, and nerve myelination .

Mode of Action

L-alpha-Lecithin interacts with its targets primarily through its role as a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .

Biochemical Pathways

L-alpha-Lecithin is involved in several metabolic pathways that lead to the formation of bioactive lipids. It serves as a reservoir for these lipids, which include lysophosphatidylcholine, phosphatidic acid, diacylglycerol, lysophosphatidylcholine, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular functions and signaling pathways.

Pharmacokinetics

It is also known that the demand for choline, a component of L-alpha-Lecithin, increases during certain life stages such as pregnancy .

Result of Action

The action of L-alpha-Lecithin at the molecular and cellular level results in a variety of effects. It is involved in the maintenance of cell membrane integrity, which is vital to all basic biological processes . It also plays a role in signal transduction, DNA and histone methylation, and nerve myelination . Furthermore, it serves as a precursor for various bioactive lipids, which are involved in numerous cellular functions and signaling pathways .

Action Environment

The action, efficacy, and stability of L-alpha-Lecithin can be influenced by various environmental factors. For example, pH has been found to significantly impact the stability of oil/water emulsions stabilized by soybean lecithin, a type of L-alpha-Lecithin . Additionally, the demand for choline, a component of L-alpha-Lecithin, can increase under certain physiological conditions such as pregnancy .

Biochemical Analysis

Biochemical Properties

L-alpha-Lecithin is essential in biochemical reactions, particularly in the formation and maintenance of cell membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, L-alpha-Lecithin is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, producing lysophosphatidylcholine and a free fatty acid . This interaction is crucial for the remodeling of membrane phospholipids and the generation of bioactive lipid mediators. Additionally, L-alpha-Lecithin interacts with lecithin-cholesterol acyltransferase (LCAT), an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and phosphatidylcholine . This reaction is vital for the transport of cholesterol in the bloodstream.

Cellular Effects

L-alpha-Lecithin influences various cellular processes, including cell signaling, gene expression, and metabolism. It is involved in the formation of lipid rafts, which are specialized membrane microdomains that play a key role in signal transduction . By modulating the composition and fluidity of cell membranes, L-alpha-Lecithin affects the activity of membrane-bound receptors and enzymes, thereby influencing cell signaling pathways. Furthermore, L-alpha-Lecithin has been shown to impact gene expression by altering the availability of lipid signaling molecules that act as transcriptional regulators . In terms of metabolism, L-alpha-Lecithin is involved in the transport and distribution of lipids within cells, affecting lipid homeostasis and energy production .

Molecular Mechanism

At the molecular level, L-alpha-Lecithin exerts its effects through various mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, L-alpha-Lecithin interacts with LCAT, facilitating the esterification of cholesterol . This interaction involves the binding of L-alpha-Lecithin to the active site of LCAT, promoting the transfer of a fatty acid from phosphatidylcholine to cholesterol. Additionally, L-alpha-Lecithin can act as a signaling molecule, influencing gene expression by binding to nuclear receptors and other transcription factors . These interactions can lead to changes in the expression of genes involved in lipid metabolism, inflammation, and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-alpha-Lecithin can change over time due to its stability and degradation. L-alpha-Lecithin is relatively stable under physiological conditions, but it can be hydrolyzed by phospholipases, leading to the production of lysophosphatidylcholine and free fatty acids . These degradation products can have distinct biological activities, influencing cellular function and signaling. Long-term studies have shown that L-alpha-Lecithin can affect cellular processes such as membrane fluidity, lipid metabolism, and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of L-alpha-Lecithin vary with different dosages in animal models. At low doses, L-alpha-Lecithin has been shown to enhance cognitive function and memory by increasing the availability of choline, a precursor of the neurotransmitter acetylcholine . At high doses, L-alpha-Lecithin can have toxic effects, including liver damage and disruption of lipid metabolism . These adverse effects are likely due to the accumulation of free fatty acids and lysophosphatidylcholine, which can disrupt cellular homeostasis and induce inflammation.

Metabolic Pathways

L-alpha-Lecithin is involved in several metabolic pathways, including the synthesis and degradation of phospholipids. It is a key substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, producing lysophosphatidylcholine and a free fatty acid . This reaction is part of the Lands cycle, a pathway for the remodeling of membrane phospholipids . Additionally, L-alpha-Lecithin is involved in the synthesis of cholesteryl esters by LCAT, a crucial step in the transport of cholesterol in the bloodstream . These metabolic pathways are essential for maintaining lipid homeostasis and cellular function.

Transport and Distribution

L-alpha-Lecithin is transported and distributed within cells and tissues through various mechanisms. It is incorporated into lipoproteins, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL), which facilitate its transport in the bloodstream . Within cells, L-alpha-Lecithin is distributed to different cellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria . This distribution is mediated by specific transport proteins and lipid transfer mechanisms, ensuring the proper localization and function of L-alpha-Lecithin.

Subcellular Localization

The subcellular localization of L-alpha-Lecithin is critical for its activity and function. It is primarily localized in the plasma membrane, where it contributes to membrane structure and fluidity . Additionally, L-alpha-Lecithin is found in the endoplasmic reticulum, where it is involved in the synthesis of other phospholipids and lipoproteins . In mitochondria, L-alpha-Lecithin plays a role in energy production and lipid metabolism . The localization of L-alpha-Lecithin to specific cellular compartments is regulated by targeting signals and post-translational modifications, ensuring its proper function in various biochemical processes.

Properties

IUPAC Name

(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPULHDHAOZNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline]
Record name Lecithins
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Solubility

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008
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Density

1.0305 at 24 °C/4 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1008
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Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30

CAS No.

8002-43-5, 97281-47-5
Record name Lecithin
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Melting Point

236-237 °C
Details Fiume MZ; Internat J Toxicol 20(Suppl1): 21-45 (2001). Available from, as of Jul 20, 2016: https://online.personalcarecouncil.org/ctfa-static/online/lists/cir-pdfs/pr329.pdf
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is lecithin and where is it found?

A1: Lecithin, chemically known as 1,2-Diacyl-sn-glycero-3-phosphocholine, is a phospholipid found abundantly in various natural sources. These include soybeans, sunflower seeds, egg yolks, and marine animals. []

Q2: What makes lecithin an attractive ingredient in various applications?

A3: Lecithin’s amphiphilic nature, possessing both hydrophilic and hydrophobic components, makes it a highly versatile compound. This unique characteristic allows lecithin to act as an effective emulsifier, promoting the mixing of oil and water-based substances. []

Q3: How does the fatty acid composition of lecithin vary across different sources?

A4: The fatty acid profile of lecithin differs significantly depending on its origin. For instance, oilseed lecithins, like those from cottonseed, groundnut, mustard, and sesame seeds, exhibit a predominance of unsaturated fatty acids, constituting 60-80% of their total fatty acid content. []

Q4: What is the significance of the positional distribution of fatty acids in lecithin?

A5: The arrangement of fatty acids within the lecithin molecule plays a crucial role in determining its physicochemical properties. Studies have shown that the majority of oilseed lecithins predominantly consist of SU (saturated-unsaturated) and UU (unsaturated-unsaturated) species. Specifically, mustard lecithin exhibits a high proportion of diunsaturated (UU) lecithin, reaching up to 69%. []

Q5: How does lecithin interact with cholesterol, and what is its implication in bile formation?

A6: Lecithin plays a crucial role in maintaining cholesterol solubility within bile. Studies have shown that the solubility of cholesterol in model bile systems, comprising bile salt, lecithin, inorganic salts, and water, is significantly influenced by the molar ratio of bile salt to lecithin. []

Q6: What is the role of lecithin in liposome formation and how can its properties be manipulated for drug delivery?

A8: Lecithin is a key component in the formation of liposomes, acting as the primary building block of these spherical vesicles. These liposomes can encapsulate various therapeutic agents, offering a controlled release mechanism for drug delivery applications. Techniques like the supercritical anti-solvent (SAS) process have been explored to produce micronized lecithin, which can be further hydrated to form liposomes with tailored sizes for enhanced drug encapsulation and delivery. []

Q7: How does lecithin interact with other components in food formulations?

A9: Lecithin can significantly influence the physicochemical and sensory attributes of food products. For example, in butter cake formulations, substituting butter with maltodextrin and egg yolk with lecithin has been shown to affect moisture content, fat content, calorie content, hardness, and cake volume. Sensory evaluations have indicated that a 50% substitution of butter with maltodextrin yields the most favorable results in appearance, taste, and overall acceptability. []

Q8: Can lecithin be used to encapsulate and protect sensitive bioactive compounds?

A10: Research has demonstrated the potential of utilizing lecithin, in combination with other natural emulsifiers and biopolymers, to encapsulate and protect sensitive compounds. One such example is the development of biopolymer carriers enriched with soy protein, soy lecithin, and alginate for the controlled release of thyme essential oil. []

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